Ethyl 3-(2-oxopiperidin-1-yl)pentanoate

Description

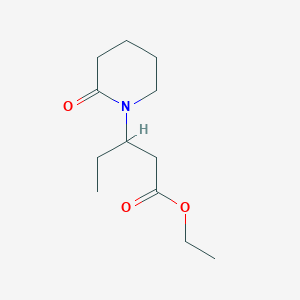

Ethyl 3-(2-oxopiperidin-1-yl)pentanoate is an ester derivative featuring a pentanoate backbone substituted at the 3-position with a 2-oxopiperidin-1-yl group. The 2-oxopiperidine moiety introduces steric and electronic effects that may influence reactivity, solubility, and biological activity compared to simpler esters like ethyl pentanoate.

Properties

Molecular Formula |

C12H21NO3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

ethyl 3-(2-oxopiperidin-1-yl)pentanoate |

InChI |

InChI=1S/C12H21NO3/c1-3-10(9-12(15)16-4-2)13-8-6-5-7-11(13)14/h10H,3-9H2,1-2H3 |

InChI Key |

JXLKODJCTCYVNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)OCC)N1CCCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-oxopiperidin-1-yl)pentanoate can be synthesized through a multi-step process involving the reaction of piperidine with ethyl 3-bromopentanoate. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-(2-oxopiperidin-1-yl)pentanoate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-oxopiperidin-1-yl)pentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-oxopiperidin-1-yl)pentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-(2-oxopiperidin-1-yl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Ethyl Pentanoate (Ethyl Valerate)

Structure : A simple ester with the formula CH₃(CH₂)₃COOCH₂CH₃.

Key Properties :

- Volatility: Ethyl pentanoate is highly volatile, making it a key aroma compound in wines and spirits (e.g., longan wine and Chinese Baijiu) .

- Combustion Behavior : Studied as a biofuel candidate, its oxidation kinetics and laminar burning velocities have been characterized at high pressures (10 atm) and temperatures (560–1160 K) .

- Synthesis : Produced via microbial biosynthesis using engineered E. coli strains (e.g., EcDL208) with titers up to 3.9 mg/L .

Ethyl 5-(1-Trityl-1H-Imidazol-4-yl)Pentanoate

Structure: Features a trityl-protected imidazole ring at the pentanoate’s 5-position. Key Properties:

Ethyl 2-Acetyl-5-(Dimethylamino)Pentanoate

Structure: Contains a dimethylamino group and acetyl substituent. Key Properties:

Ethyl 3-Phenyl-3-(Piperidin-1-yl)Propanoate

Structure : Piperidine-substituted ester with a phenyl group.

Key Properties :

Ethyl 5-(5-Bromo-1H-Indol-1-yl)Pentanoate

Structure: Brominated indole substituent at the pentanoate’s 5-position. Key Properties:

- Physicochemical Profile : High molar mass (324.21 g/mol) and sensitivity to light/heat .

- Applications: Potential precursor for halogenated bioactive molecules in oncology .

Comparative Analysis via Data Tables

Table 2: Reaction Selectivity in Catalytic Processes (Adapted from )

| Catalyst | Temperature (°C) | Ethyl Pentanoate Selectivity | Main Competing Product (Selectivity) |

|---|---|---|---|

| MIL-101Cr-SO₃H (50%) | 200 | 39% | Ethyl-4-ethoxy pentanoate (66%) |

| Pd@MIL-101Cr-SO₃H (100%) | 250 | 90% | Ethyl valerate (83%) |

Research Findings and Implications

- Biofuel Potential: Ethyl pentanoate’s combustion properties (e.g., laminar burning velocity) are superior to bulkier analogs like ethyl-4-ethoxy pentanoate, which require higher temperatures for selective synthesis .

- Pharmaceutical Relevance : Piperidine- and indole-substituted esters exhibit enhanced bioactivity due to improved membrane permeability and target binding .

- Aroma Release Dynamics: Ethyl pentanoate’s oral release in wines is influenced by ethanol content, with higher polarity correlating to increased volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.